![molecular formula C18H21BrN6O4 B2960244 (E)-8-(2-(3-bromo-4-hydroxy-5-methoxybenzylidene)hydrazinyl)-7-isobutyl-3-methyl-1H-purine-2,6(3H,7H)-dione CAS No. 685106-33-6](/img/structure/B2960244.png)
(E)-8-(2-(3-bromo-4-hydroxy-5-methoxybenzylidene)hydrazinyl)-7-isobutyl-3-methyl-1H-purine-2,6(3H,7H)-dione
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Description
(E)-8-(2-(3-bromo-4-hydroxy-5-methoxybenzylidene)hydrazinyl)-7-isobutyl-3-methyl-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C18H21BrN6O4 and its molecular weight is 465.308. The purity is usually 95%.
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Scientific Research Applications
Novel Bromophenols and Their Derivatives
Research on related bromophenols and their derivatives highlights their potential in various fields, including natural product synthesis and biochemical studies. For instance, bromophenols coupled with nucleoside bases, derived from the red alga Rhodomela confervoides, have been explored for their structural uniqueness and potential bioactivity. These compounds, including brominated tetrahydroisoquinolines and a new brominated tyrosine derivative, offer insights into the synthesis of complex molecules with potential pharmaceutical applications (Ma et al., 2007).
Synthetic Methodologies and Chemical Reactions
The synthesis of methoxybenzylidene derivatives of 2,2-dimethyl-1,3-dioxane-4,6-dione and their reactions with nucleophiles represent foundational research for the creation of structural blocks in chemical synthesis. These methodologies provide pathways for the development of novel compounds based on the methoxybenzylidene framework, potentially relevant to the compound of interest (Tetere et al., 2011).
Structural and Conformational Studies
Investigations into the NMR spectra and solution structures of piperazine-2,5-diones, including those substituted with bromobenzyl groups, shed light on the conformational preferences of these molecules. Such studies are crucial for understanding the structural aspects that influence the biological activity and chemical reactivity of related compounds (Elix et al., 1986).
properties
IUPAC Name |
8-[(2E)-2-[(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]hydrazinyl]-3-methyl-7-(2-methylpropyl)purine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21BrN6O4/c1-9(2)8-25-13-15(24(3)18(28)22-16(13)27)21-17(25)23-20-7-10-5-11(19)14(26)12(6-10)29-4/h5-7,9,26H,8H2,1-4H3,(H,21,23)(H,22,27,28)/b20-7+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTQAEIZPZWDWKD-IFRROFPPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C2=C(N=C1NN=CC3=CC(=C(C(=C3)Br)O)OC)N(C(=O)NC2=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)CN1C2=C(N=C1N/N=C/C3=CC(=C(C(=C3)Br)O)OC)N(C(=O)NC2=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21BrN6O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-8-(2-(3-bromo-4-hydroxy-5-methoxybenzylidene)hydrazinyl)-7-isobutyl-3-methyl-1H-purine-2,6(3H,7H)-dione |
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